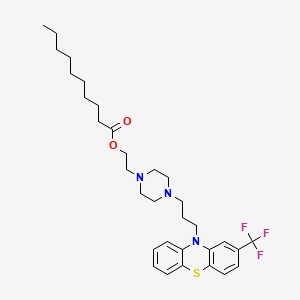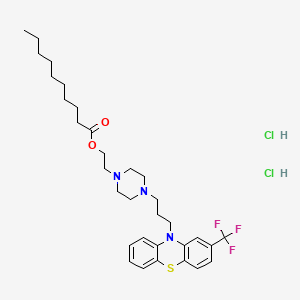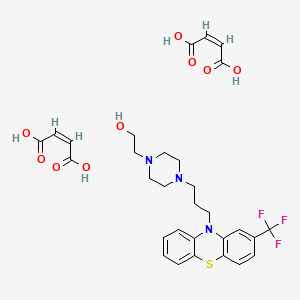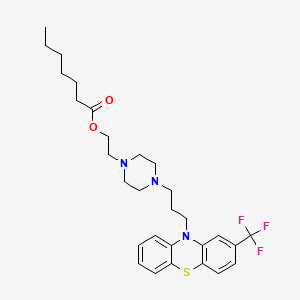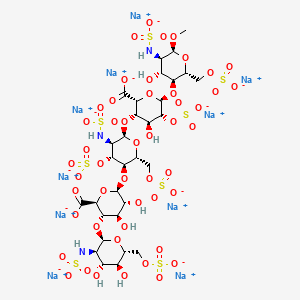
Fondaparinux sódico
Descripción general
Descripción
Fondaparinux is a synthetic anticoagulant that is chemically related to low molecular weight heparins. It is a pentasaccharide that selectively inhibits factor Xa, an essential enzyme in the coagulation cascade. Fondaparinux is marketed under the trade name Arixtra and is used clinically to prevent and treat venous thromboembolism, including deep vein thrombosis and pulmonary embolism .
Aplicaciones Científicas De Investigación
Fondaparinux has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosaminoglycan interactions and anticoagulant mechanisms.
Biology: Investigated for its role in inhibiting factor Xa and its interactions with antithrombin.
Medicine: Clinically used to prevent and treat venous thromboembolism, deep vein thrombosis, and pulmonary embolism. .
Mecanismo De Acción
Fondaparinux exerts its anticoagulant effects by selectively binding to antithrombin III (ATIII) and potentiating its inhibition of factor Xa by approximately 300-fold. This inhibition prevents the conversion of prothrombin to thrombin, thereby interrupting the coagulation cascade and preventing clot formation .
Direcciones Futuras
In the last decade, the real-world use of fondaparinux has been explored in other conditions such as acute coronary syndromes, bariatric surgery, in patients developing vaccine-induced immune thrombotic thrombocytopenia (VITT) and in pregnant women with heparin-induced thrombocytopenia (HIT), or those intolerant to low molecular weight heparins (LMWH) . The emerging data from these studies have culminated in recent updates in the guidelines that recommend the use of fondaparinux under various conditions .
Análisis Bioquímico
Biochemical Properties
Fondaparinux sodium selectively binds to antithrombin III (ATIII), potentiating the innate neutralization of Factor Xa by ATIII about 300 times . This interaction plays a crucial role in its anticoagulant activity.
Cellular Effects
Fondaparinux sodium blocks the activity of certain clotting substances in the blood . It is used to prevent a type of blood clot called deep vein thrombosis (DVT), which can lead to blood clots in the lungs (pulmonary embolism) .
Molecular Mechanism
Fondaparinux sodium prevents thrombus formation by selectively binding to ATIII, thus catalyzing the specific inactivation of factor Xa, interrupting the coagulation cascade at the point where the intrinsic and extrinsic coagulation paths merge . Neutralization of Factor Xa interrupts the blood coagulation cascade and inhibits both thrombin formation and thrombus development .
Temporal Effects in Laboratory Settings
Fondaparinux sodium has a long half-life (terminal half-life of 17–21 hours), allowing once-daily administration . It is primarily excreted unchanged in the urine . In animal models of venous stasis thrombosis and dynamic thrombus growth, intravenous or subcutaneous fondaparinux inhibited thrombus generation and development in a dose-dependent manner .
Dosage Effects in Animal Models
In animal models of venous stasis thrombosis and dynamic thrombus growth, intravenous or subcutaneous fondaparinux inhibited thrombus generation and development in a dose-dependent manner .
Metabolic Pathways
Fondaparinux sodium is not metabolized by liver enzymes and does not inhibit cytochrome P450-mediated metabolism of other drugs . It is primarily excreted unchanged in the urine .
Transport and Distribution
Fondaparinux sodium is administered subcutaneously and has 100% absolute bioavailability . Its distribution volume suggests that drug distribution is limited to the vascular compartment only .
Subcellular Localization
As an anticoagulant, Fondaparinux sodium functions in the blood plasma where it binds to ATIII and inhibits Factor Xa . It does not have a specific subcellular localization as it performs its function in the circulatory system, not within the cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fondaparinux is synthesized through a preactivation-based, iterative one-pot glycosylation method. This method involves the assembly of three glucosamine building blocks and two uronic acid donors. The process is highly stereoselective and efficient, simplifying the preparation procedures .
Industrial Production Methods
The industrial production of fondaparinux sodium injection involves several steps:
- Weighing raw and auxiliary materials.
- Adding water for injection into a solution preparation container, heating to 100°C, cooling to room temperature, and adding active ingredients and an isoosmotic adjusting agent.
- Adjusting the pH value to 6.5-7.5 using a pH regulator and adding the remaining water for injection.
- Filtering the solution with a 0.22-micron microporous filter membrane.
- Filling the filtered solution into prefilled syringes and performing damp-heat sterilization at 121°C.
- Conducting light inspection, packaging, and final inspection .
Análisis De Reacciones Químicas
Types of Reactions
Fondaparinux undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of fondaparinux include sodium carbonate, benzyl chloroformate, and acetone. The reactions are typically carried out at controlled temperatures ranging from 10°C to 100°C .
Major Products
The major products formed from these reactions include various intermediates and the final fondaparinux sodium compound, which is used in medical applications .
Comparación Con Compuestos Similares
Fondaparinux is compared with other anticoagulants such as enoxaparin, rivaroxaban, and apixaban:
Rivaroxaban and Apixaban: These are oral factor Xa inhibitors, whereas fondaparinux is administered subcutaneously.
Similar Compounds
- Enoxaparin
- Rivaroxaban
- Apixaban
- Heparin
- Dalteparin
Fondaparinux stands out due to its synthetic nature, high specificity for factor Xa, and lower risk of heparin-induced thrombocytopenia .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Fondaparinux sodium involves the chemical modification of heparin, a complex polysaccharide isolated from animal tissues such as porcine intestine or bovine lung. The modification involves selective chemical depolymerization of heparin to obtain a low molecular weight fraction, followed by chemical modification of the resulting oligosaccharide chains to introduce specific sulfate and carboxyl groups. The modified oligosaccharides are then purified and converted to the sodium salt of Fondaparinux.", "Starting Materials": [ "Heparin", "Sodium hydroxide", "Chloroacetic acid", "Sodium nitrite", "Sulfur trioxide", "Sodium chloride", "Ethanol", "Acetone", "Water" ], "Reaction": [ "Depolymerization of heparin using sodium hydroxide and chloroacetic acid to obtain low molecular weight heparin oligosaccharides", "Selective nitration of the oligosaccharides using sodium nitrite and sulfur trioxide to introduce nitro groups", "Reduction of the nitro groups to amino groups using hydrogen and palladium catalyst", "Selective deacetylation of the amino groups using sodium hydroxide and water to obtain free amino groups", "Sulfation of the free amino groups using sulfur trioxide and acetone to introduce sulfate groups", "Purification of the modified oligosaccharides using ion exchange chromatography", "Conversion of the purified modified oligosaccharides to the sodium salt of Fondaparinux using sodium hydroxide and sodium chloride" ] } | |
Número CAS |
114870-03-0 |
Fórmula molecular |
C31H53N3NaO49S8 |
Peso molecular |
1531.3 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-5-sulfooxyoxan-3-yl]oxy-5-(sulfoamino)-4-sulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfoamino)-6-(sulfooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C31H53N3O49S8.Na/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56;/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27+,28-,29-,30-,31-;/m1./s1 |
Clave InChI |
ZXIQEAFRRVQRSW-SKWQCJBYSA-N |
SMILES isomérico |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)O)O)O)NS(=O)(=O)O)O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O)NS(=O)(=O)O.[Na] |
SMILES |
COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
COC1C(C(C(C(O1)COS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)COS(=O)(=O)O)OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)COS(=O)(=O)O)O)O)NS(=O)(=O)O)O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O)NS(=O)(=O)O.[Na] |
Apariencia |
Solid powder |
Descripción física |
Solid |
Pictogramas |
Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Fondaparinux sodium; Fondaparinux sodium salt; PENTA; Arixtra; Xantidar; SR 90107A; IC-85158; SR-90107A; SR90107A; IC 85158; IC85158; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



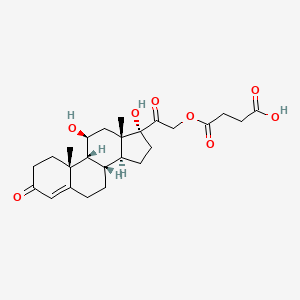
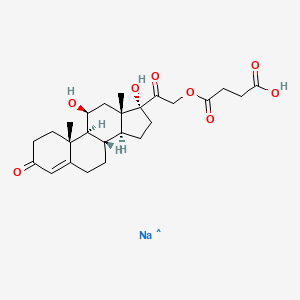
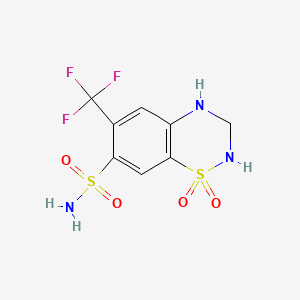
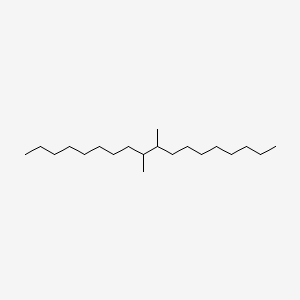
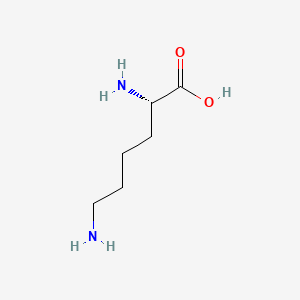


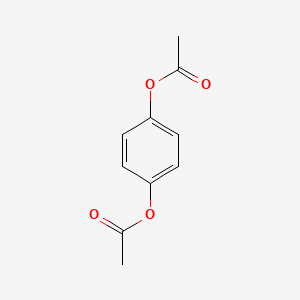
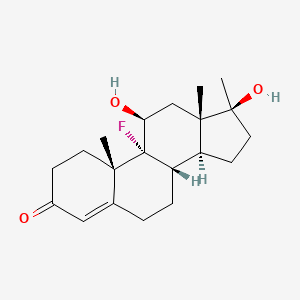
![2-[4-[3-[2-(Trifluoromethyl)-9-thioxanthenylidene]propyl]-1-piperazinyl]ethanol](/img/structure/B1673465.png)
